molecular formula C7H14N2O2 B13520073 Ethyl 3-aminopyrrolidine-3-carboxylate

Ethyl 3-aminopyrrolidine-3-carboxylate

Cat. No.: B13520073
M. Wt: 158.20 g/mol
InChI Key: SBFOGFBVUQFGET-UHFFFAOYSA-N
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Description

Ethyl 3-aminopyrrolidine-3-carboxylate is a chemical compound characterized by a five-membered pyrrolidine ring with an ethyl ester and an amino group attached to the third carbon. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-aminopyrrolidine-3-carboxylate typically involves the cyclization of suitable precursors. One common method is the reaction of ethyl 3-aminocrotonate with an appropriate amine under acidic or basic conditions to form the pyrrolidine ring . The reaction conditions often include refluxing in solvents like ethanol or methanol, with catalysts such as hydrochloric acid or sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-aminopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-aminopyrrolidine-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-aminopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways. For example, it may inhibit enzymes involved in metabolic processes or bind to receptors to alter cellular signaling .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-aminopyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethyl ester and amino group at the third position make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

ethyl 3-aminopyrrolidine-3-carboxylate

InChI

InChI=1S/C7H14N2O2/c1-2-11-6(10)7(8)3-4-9-5-7/h9H,2-5,8H2,1H3

InChI Key

SBFOGFBVUQFGET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCNC1)N

Origin of Product

United States

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